1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as DSP-4, has been the subject of numerous studies due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of DSP-4 includes a 1,3-dimethylpyrazol-4-yl sulfonyl group and a 2-fluorophenyl piperazine group. The coupling between the fluorine atoms and the carbons of the aryl rings can be observed in the 13C NMR spectra .Physical And Chemical Properties Analysis
DSP-4 has a predicted boiling point of 541.5±60.0 °C and a predicted density of 1.31±0.1 g/cm3 . The pKa is predicted to be 5.67±0.40 .Scientific Research Applications
- Researchers have synthesized explosive cocrystals by reacting 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine with energetic heterocycles like 3,4-dinitropyrazole and 5-nitrotetrazole. These cocrystals exhibit high stability and energetic performance, approaching that of 2,4,6-trinitrotoluene (TNT) .
- The tested compound demonstrates marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM. Its potential as an anticancer agent warrants further investigation .
- Pyrazole-bearing compounds, including those with dimethylpyrazolyl substituents, are known for their pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities .
Energetic Cocrystals
Antitumor Activity
Antileishmanial and Antimalarial Properties
properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJQJBSWCZUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.